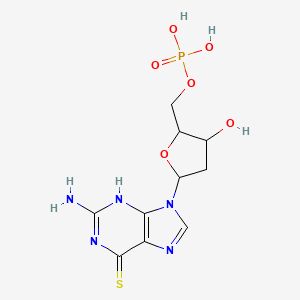
2'-Deoxy-6-thioguanosine-5'-monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-6-thioguanosine-5’-monophosphate is a thiopurine derivative that plays a significant role in various biochemical and pharmacological processes. It is a modified nucleotide that incorporates a sulfur atom in place of an oxygen atom in the guanine base, making it a potent agent in therapeutic applications, particularly in the treatment of certain cancers and autoimmune diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-6-thioguanosine-5’-monophosphate typically involves the thiolation of 2’-deoxyguanosine. This process can be achieved through several steps, including the protection of the hydroxyl groups, thiolation of the guanine base, and subsequent deprotection . The reaction conditions often require the use of thiolating agents such as Lawesson’s reagent or phosphorus pentasulfide under controlled temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods: Industrial production of 2’-Deoxy-6-thioguanosine-5’-monophosphate may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and cost-effectiveness, often employing continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxy-6-thioguanosine-5’-monophosphate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can revert oxidized forms back to the thiol state.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Alkylated or acylated thioguanosine derivatives.
Scientific Research Applications
2’-Deoxy-6-thioguanosine-5’-monophosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2’-Deoxy-6-thioguanosine-5’-monophosphate involves its incorporation into DNA and RNA, where it disrupts normal nucleic acid function. The sulfur atom in the guanine base interferes with base pairing and DNA replication, leading to strand breaks and apoptosis in rapidly dividing cells . The compound also inhibits key enzymes involved in nucleotide metabolism, further contributing to its cytotoxic effects .
Comparison with Similar Compounds
6-Thioguanosine: Another thiopurine derivative with similar therapeutic applications.
6-Mercaptopurine: A related compound used in the treatment of leukemia.
Azathioprine: A prodrug that is metabolized to 6-mercaptopurine in the body.
Uniqueness: 2’-Deoxy-6-thioguanosine-5’-monophosphate is unique due to its specific incorporation into DNA and RNA, which directly affects genetic material and cellular processes. Its sulfur atom provides distinct chemical properties that enhance its therapeutic potential compared to other thiopurines .
Properties
Molecular Formula |
C10H14N5O6PS |
|---|---|
Molecular Weight |
363.29 g/mol |
IUPAC Name |
[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O6PS/c11-10-13-8-7(9(23)14-10)12-3-15(8)6-1-4(16)5(21-6)2-20-22(17,18)19/h3-6,16H,1-2H2,(H2,17,18,19)(H3,11,13,14,23) |
InChI Key |
YIPMDIYPXBPBNC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)COP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



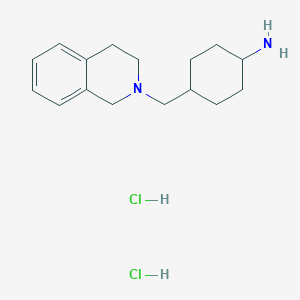


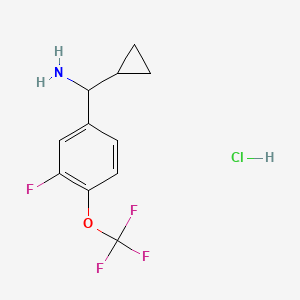



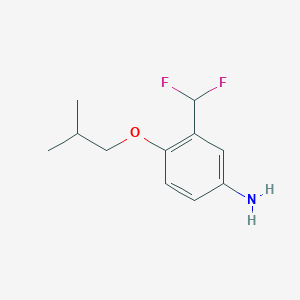
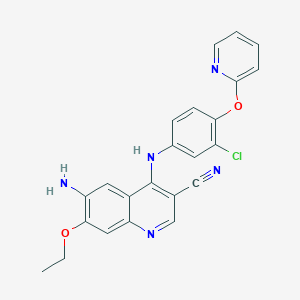
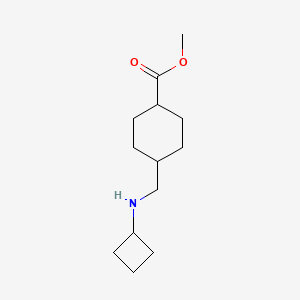


![N-[(azetidin-3-yl)methyl]-3-bromo-4-fluoroaniline](/img/structure/B12072874.png)
